molecular formula C23H49N2O5P B12417601 Sphingosylphosphorylcholine-d9

Sphingosylphosphorylcholine-d9

Cat. No.: B12417601
M. Wt: 473.7 g/mol
InChI Key: JLVSPVFPBBFMBE-IQSZTMPESA-N
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Description

Sphingosylphosphorylcholine-d9 is a deuterium-labeled derivative of sphingosylphosphorylcholine. It is a stable isotope-labeled compound used primarily in scientific research to study the pharmacokinetics and metabolic profiles of sphingosylphosphorylcholine. The deuterium labeling allows for precise quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphingosylphosphorylcholine-d9 involves the incorporation of deuterium atoms into the sphingosylphosphorylcholine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Sphingosylphosphorylcholine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sphingosylphosphorylcholine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Sphingosylphosphorylcholine-d9 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving sphingolipid metabolism and dynamics.

    Biology: Helps in understanding the role of sphingosylphosphorylcholine in cellular processes such as cell differentiation, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Sphingosylphosphorylcholine-d9 exerts its effects by interacting with specific molecular targets and pathways. It acts as a bioactive sphingolipid, modulating various cellular processes through its interaction with G protein-coupled receptors and membrane lipid rafts. The compound can also mediate intracellular calcium release, influencing cellular functions such as differentiation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphingosylphosphorylcholine-d9 is unique due to its deuterium labeling, which allows for precise quantitation and tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .

Properties

Molecular Formula

C23H49N2O5P

Molecular Weight

473.7 g/mol

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i2D3,3D3,4D3

InChI Key

JLVSPVFPBBFMBE-IQSZTMPESA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O

Origin of Product

United States

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